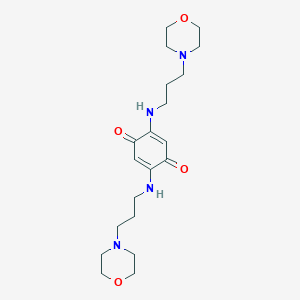
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone, also known as BQ-123, is a synthetic peptide that belongs to the class of endothelin receptor antagonists. BQ-123 was first synthesized in the 1990s and has since been used in various scientific research studies due to its unique properties.
Mecanismo De Acción
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone acts as a competitive antagonist of the endothelin A receptor. It binds to the receptor and prevents the binding of endothelin-1, a peptide that causes vasoconstriction and cell proliferation. By blocking the endothelin A receptor, 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone reduces vasoconstriction and inhibits cell proliferation.
Efectos Bioquímicos Y Fisiológicos
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has been shown to have various biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has been shown to inhibit the growth of cancer cells by reducing cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has several advantages for lab experiments. It is a selective endothelin A receptor antagonist, which allows researchers to study the specific role of the endothelin A receptor in various physiological processes. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone is also stable in solution, which allows for easy storage and handling. However, 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has some limitations. It has a short half-life, which requires frequent administration in animal models. It is also relatively expensive compared to other endothelin receptor antagonists.
Direcciones Futuras
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has several potential future directions. It could be used in the development of new therapies for cardiovascular diseases, cancer, and inflammation. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone could also be used in combination with other drugs to enhance their therapeutic effects. Future research could also focus on developing new endothelin receptor antagonists with improved pharmacokinetic properties and lower cost.
Conclusion
In conclusion, 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone is a synthetic peptide that has been extensively used in scientific research studies due to its unique properties. It selectively blocks the endothelin A receptor and has various biochemical and physiological effects. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has several advantages for lab experiments, but also has some limitations. Future research could focus on developing new therapies and improving the pharmacokinetic properties of 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone.
Métodos De Síntesis
The synthesis of 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone involves the solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The synthesis of 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone involves the coupling of two morpholinopropyl groups to a p-benzoquinone molecule. The final product is a cyclic peptide with a molecular weight of 994.2 g/mol.
Aplicaciones Científicas De Investigación
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has been extensively used in scientific research studies due to its ability to selectively block the endothelin A receptor. The endothelin A receptor is involved in various physiological processes, including vasoconstriction, cell proliferation, and inflammation. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has been used in studies related to cardiovascular diseases, cancer, and inflammation.
Propiedades
Número CAS |
110052-34-1 |
|---|---|
Nombre del producto |
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone |
Fórmula molecular |
C20H32N4O4 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2,5-bis(3-morpholin-4-ylpropylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H32N4O4/c25-19-16-18(22-4-2-6-24-9-13-28-14-10-24)20(26)15-17(19)21-3-1-5-23-7-11-27-12-8-23/h15-16,21-22H,1-14H2 |
Clave InChI |
JLWBELVGHBYDJT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC2=CC(=O)C(=CC2=O)NCCCN3CCOCC3 |
SMILES canónico |
C1COCCN1CCCNC2=CC(=O)C(=CC2=O)NCCCN3CCOCC3 |
Otros números CAS |
110052-34-1 |
Sinónimos |
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



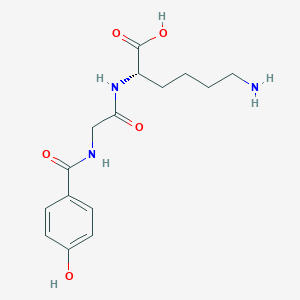
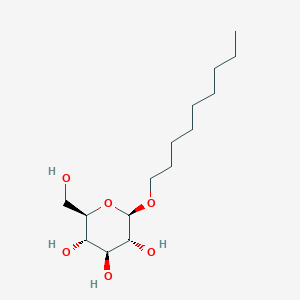
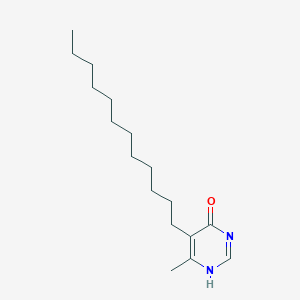
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)
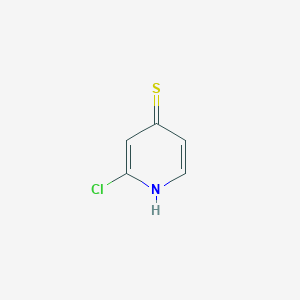
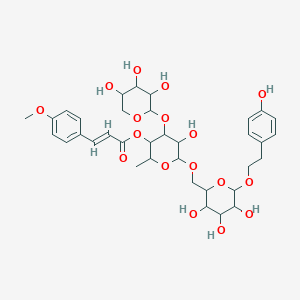
![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)

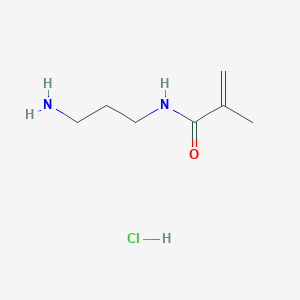
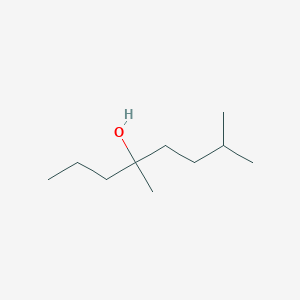
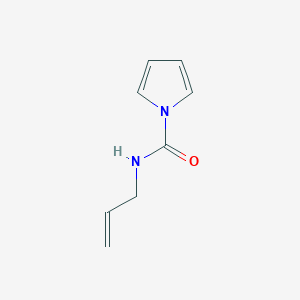
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
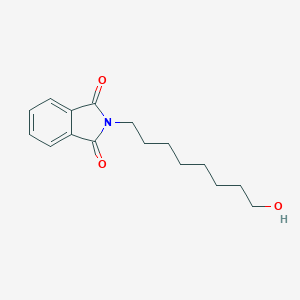
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)